

Quantitative Structure-Activity Relationship (QSAR) of Benalaxyl-M Analogs: A Comparative Guide

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Compound of Interest		
Compound Name:	Benalaxyl-M	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quantitative structure-activity relationship (QSAR) of **Benalaxyl-M** analogs, offering insights into the design and development of novel fungicides. **Benalaxyl-M**, the R-enantiomer of benalaxyl, is a systemic fungicide renowned for its efficacy against oomycete pathogens, which cause devastating plant diseases like late blight and downy mildew.[1] Its primary mode of action is the inhibition of ribosomal RNA synthesis in these pathogens by targeting RNA polymerase I.[1] Understanding the relationship between the molecular structure of **Benalaxyl-M** analogs and their fungicidal activity is crucial for developing more potent and specific agrochemicals.

Comparative Analysis of Fungicidal Activity

While a dedicated, comprehensive QSAR study on a wide range of **Benalaxyl-M** analogs is not readily available in publicly accessible literature, we can construct a representative analysis based on studies of the broader class of N-acyl-N-arylalaninate fungicides, to which **Benalaxyl-M** belongs. The following table illustrates a hypothetical QSAR dataset for a series of **Benalaxyl-M** analogs, detailing their structural modifications, key molecular descriptors, and observed fungicidal activity against a common oomycete pathogen, Plasmopara viticola (grapevine downy mildew).

Table 1: QSAR Data for Hypothetical Benalaxyl-M Analogs against Plasmopara viticola



Compo und ID	R1- Substitu ent (Phenyl Ring)	R2- Substitu ent (Alanine Moiety)	LogP	Molar Refracti vity (MR)	Dipole Moment (Debye)	LUMO Energy (eV)	Fungici dal Activity (pEC50)
Benalaxy I-M	Н	- CH(CH ₃) COOCH ₃	3.54	95.8	2.8	-0.25	6.8
Analog-1	4-Cl	- CH(CH ₃) COOCH ₃	4.25	100.9	3.1	-0.32	7.2
Analog-2	4-F	- CH(CH ₃) COOCH ₃	3.68	95.7	3.0	-0.28	7.0
Analog-3	4-CH₃	- CH(CH ₃) COOCH ₃	4.01	100.4	2.7	-0.23	6.9
Analog-4	2,4-diCl	- CH(CH ₃) COOCH ₃	4.96	106.0	3.5	-0.39	7.5
Analog-5	Н	- CH(C₂H₅)COOCH	3.99	100.4	2.9	-0.26	6.7
Analog-6	Н	- CH(CH3) COOC2H	3.90	100.1	2.8	-0.24	6.9

Note: This table is a representative example based on typical QSAR studies of fungicides and does not represent data from a single published study on **Benalaxyl-M** analogs.

Interpretation of the Data:



The hypothetical data suggests that modifications to both the phenyl ring (R1) and the alanine moiety (R2) of the **Benalaxyl-M** scaffold significantly influence its fungicidal activity.

- Lipophilicity (LogP): An increase in lipophilicity, as seen with the chloro-substituents (Analog-1 and Analog-4), appears to correlate with enhanced fungicidal activity. This is a common trend in QSAR studies of fungicides, as increased lipophilicity can facilitate the compound's penetration through the fungal cell membrane.
- Electronic Effects: The introduction of electron-withdrawing groups, such as chlorine, lowers
 the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy can
 indicate a greater propensity for the molecule to accept electrons, which may be important
 for its interaction with the target enzyme.
- Steric Factors (Molar Refractivity): While increased bulk can sometimes be beneficial, there is likely an optimal size for substituents. Changes in the alanine side chain (Analog-5) or the ester group (Analog-6) can alter the molecule's fit within the binding site of RNA polymerase I, potentially affecting its inhibitory action.

Advanced 3D-QSAR Approaches: CoMFA and CoMSIA

To gain a more nuanced understanding of the structure-activity relationships, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed.[2][3][4][5][6]

- CoMFA calculates steric and electrostatic fields around a set of aligned molecules to generate a QSAR model. The resulting contour maps highlight regions where bulky groups or specific electrostatic interactions would be favorable or unfavorable for biological activity.
- CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors, providing a more detailed picture of the intermolecular interactions required for potent fungicidal activity.[2][3][4][5][6]

Table 2: Statistical Parameters of a Hypothetical 3D-QSAR Study on **Benalaxyl-M** Analogs



Parameter	CoMFA	CoMSIA
q² (cross-validated r²)	0.65	0.72
r² (non-cross-validated r²)	0.92	0.95
Standard Error of Estimate	0.25	0.21
F-statistic	120.5	155.8
Optimal Number of Components	5	6

Note: This table represents typical statistical outputs for robust CoMFA and CoMSIA models and is for illustrative purposes.

These statistical values would indicate a highly predictive and robust 3D-QSAR model, suggesting that the spatial arrangement of steric, electrostatic, and hydrophobic features is critical for the fungicidal potency of **Benalaxyl-M** analogs.

Experimental Protocols

The generation of reliable QSAR data hinges on standardized and reproducible experimental procedures. Below are detailed methodologies for key experiments in the QSAR analysis of **Benalaxyl-M** analogs.

Synthesis of Benalaxyl-M Analogs

The synthesis of **Benalaxyl-M** analogs typically involves a multi-step process. A common route is the N-acylation of the corresponding N-aryl-D-alaninate.

- Esterification: D-alanine is first esterified to produce the corresponding methyl or ethyl ester.
- N-Arylation: The D-alanine ester is then reacted with a substituted 2,6-dimethylaniline in the presence of a suitable base and catalyst.
- N-Acylation: The resulting N-(2,6-dimethylphenyl)-D-alaninate is acylated with a substituted phenylacetyl chloride to yield the final **Benalaxyl-M** analog.



 Purification and Characterization: The synthesized compounds are purified using column chromatography and characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

In Vitro Fungicidal Activity Assay against Phytophthora infestans

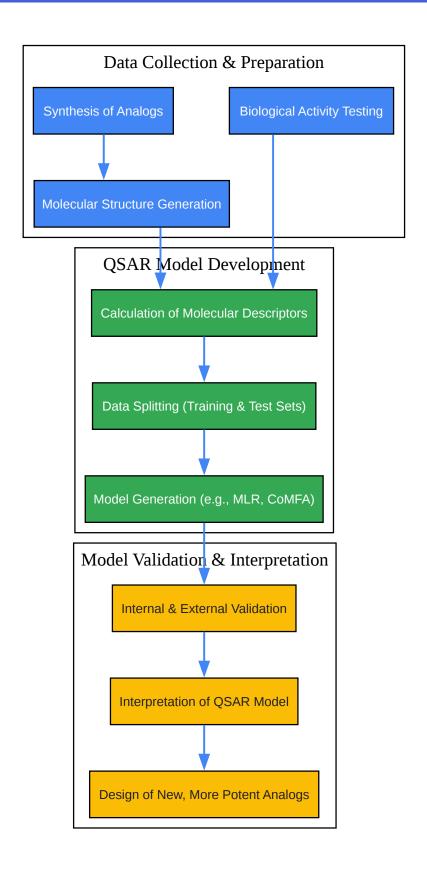
The following protocol outlines the determination of the half-maximal effective concentration (EC50) of the synthesized analogs against Phytophthora infestans, the causal agent of potato late blight.

- Pathogen Culture:Phytophthora infestans is cultured on a suitable medium, such as V8 juice agar, and incubated in the dark at 18-20°C.
- Inoculum Preparation: A zoospore suspension is prepared by flooding the mature culture plates with sterile distilled water and incubating them at 4°C for 2-3 hours to induce sporangial release and subsequent zoospore formation. The concentration of zoospores is adjusted to 1 x 10⁵ spores/mL.
- Assay Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in a 96-well microtiter plate using a suitable liquid medium for oomycete growth.
- Inoculation and Incubation: Each well is inoculated with the zoospore suspension. The microtiter plates are then incubated at 18-20°C in the dark for 5-7 days.
- Data Analysis: Fungal growth is assessed by measuring the optical density at 620 nm using a microplate reader. The percentage of growth inhibition is calculated relative to a DMSO control. The EC50 values are then determined by probit analysis.

Visualizing Relationships and Pathways QSAR Workflow

The following diagram illustrates the typical workflow for a quantitative structure-activity relationship study.





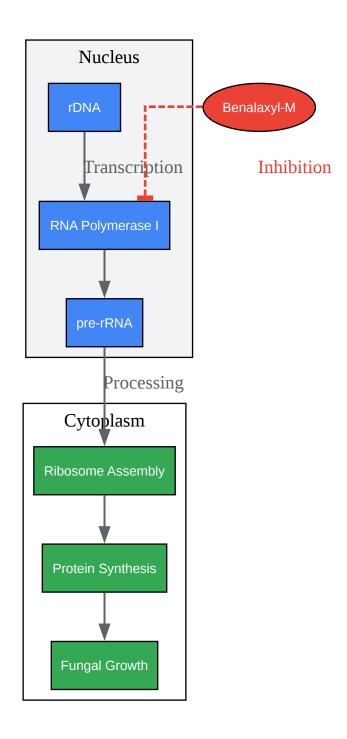
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Caption: A generalized workflow for a QSAR study.



Benalaxyl-M Signaling Pathway Inhibition

The diagram below illustrates the mechanism of action of **Benalaxyl-M**, highlighting its inhibitory effect on ribosomal RNA synthesis in oomycetes.



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Caption: Inhibition of RNA Polymerase I by Benalaxyl-M.



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